molecular formula C13H10N4O B8608001 N-Phenyl-1H-benzotriazole-5-carboxamide

N-Phenyl-1H-benzotriazole-5-carboxamide

Cat. No.: B8608001
M. Wt: 238.24 g/mol
InChI Key: QGJUFKXPWDTDEX-UHFFFAOYSA-N
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Description

N-Phenyl-1H-benzotriazole-5-carboxamide (CAS 722468-52-2) is a chemical compound with a molecular formula of C14H12N4O and a molecular weight of 252.27 g/mol. It belongs to the benzotriazole class of heterocyclic compounds, which are recognized in medicinal chemistry as privileged structures with versatile biological properties . Researchers are interested in benzotriazole derivatives like this carboxamide for their potential as a scaffold in the design and discovery of new pharmacologically active compounds . The benzotriazole core is often investigated as a bioisosteric replacement for other triazolic systems, which can modify a drug's mode of action and optimize its properties . While specific biological data for this compound is limited in the public domain, structurally similar N-phenyl carboxamide analogues are actively being explored in scientific research for various therapeutic areas, demonstrating the ongoing relevance of this chemical class in drug discovery efforts . Disclaimer: This product is intended for research purposes only and is strictly labeled as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C13H10N4O

Molecular Weight

238.24 g/mol

IUPAC Name

N-phenyl-2H-benzotriazole-5-carboxamide

InChI

InChI=1S/C13H10N4O/c18-13(14-10-4-2-1-3-5-10)9-6-7-11-12(8-9)16-17-15-11/h1-8H,(H,14,18)(H,15,16,17)

InChI Key

QGJUFKXPWDTDEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=NNN=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications Evidence ID
N-Phenyl-1H-benzotriazole-5-carboxamide Benzotriazole Phenyl at carboxamide Not provided Hypothesized kinase inhibition N/A
N-Benzyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide Pyrazole Benzyl, nitro, methyl Calculated: ~289.3 Agrochemical intermediates
N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide Pyrazole + Benzothiazole Benzothiazolyl, methylthiophene Not provided Pharmaceutical research (e.g., anti-inflammatory)
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide Pyrazole + Benzothiadiazole Cyclopropyl, trifluoromethyl 381.4 Bioactive compound (e.g., enzyme inhibition)

Key Observations :

  • Benzotriazole vs.
  • Benzothiazole/Thiadiazole Hybrids : Compounds like those in and incorporate sulfur-containing heterocycles, which may enhance binding to metal ions or enzymes compared to nitrogen-rich benzotriazole .

Substituent Effects on Activity

  • Electron-Withdrawing Groups : The nitro group in ’s pyrazole derivative increases electrophilicity, likely enhancing reactivity in agrochemical synthesis . In contrast, the trifluoromethyl group in improves metabolic stability and lipophilicity, critical for drug design .
  • Aromatic vs. Aliphatic Substituents : The phenyl group in the target compound may favor π-π stacking interactions in protein binding, whereas benzyl () or ethyl-linked substituents () could alter solubility and membrane permeability .

Pharmacological and Industrial Relevance

  • Nitro-Substituted Pyrazoles () : Used as intermediates in pesticide synthesis due to their reactivity and stability under harsh conditions .
  • Benzothiazole Derivatives () : Explored for anticancer and antimicrobial activities, leveraging the benzothiazole moiety’s affinity for biological targets .
  • Trifluoromethylated Compounds () : Valued in medicinal chemistry for their resistance to oxidative metabolism, as seen in FDA-approved drugs like celecoxib .

Preparation Methods

Acid Chloride Intermediate Formation

The synthesis begins with 1H-benzotriazole-5-carboxylic acid, which is converted to its acid chloride using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For example:

  • Reagents : 1H-benzotriazole-5-carboxylic acid, SOCl₂ (1.5 equiv), catalytic dimethylformamide (DMF).

  • Conditions : Reflux in anhydrous dichloromethane (DCM) for 5 hours.

  • Yield : 85–92%.

Coupling with Aniline Derivatives

The acid chloride reacts with aniline or substituted anilines under basic conditions:

  • Reagents : Acid chloride, aniline (1.2 equiv), triethylamine (TEA, 2 equiv).

  • Conditions : Stirring at 0–5°C for 2 hours, followed by room temperature for 12 hours.

  • Yield : 70–78%.

Table 1: Direct Amidation Parameters

ParameterValue/RangeImpact on Yield
Temperature0–25°CHigher yields at lower temps
SolventDCM or THFTHF improves solubility
BaseTEA vs. PyridinePyridine reduces side reactions

Nucleophilic Aromatic Substitution (NAS)

Halogen Displacement Strategy

Patented methods describe substituting halogen atoms at the 5-position of benzotriazole with phenylcarboxamide groups:

  • Reagents : 5-Chloro-1H-benzotriazole, phenylboronic acid, Pd(PPh₃)₄ catalyst.

  • Conditions : Suzuki coupling at 80°C in toluene/water (3:1) for 24 hours.

  • Yield : 65–72%.

Nitration-Reduction Sequences

A three-step approach involves:

  • Nitration : Introducing nitro groups using HNO₃/H₂SO₄ at 0°C.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) to form amino intermediates.

  • Cyclization : Sodium nitrite (NaNO₂) in acetic acid to form the benzotriazole core.

Table 2: NAS Reaction Outcomes

StepKey ReagentsYield (%)
NitrationHNO₃, H₂SO₄88
ReductionH₂, 5% Pd/C90
CyclizationNaNO₂, AcOH82

Coupling Reagent-Mediated Synthesis

EDCI/HOBt System

Ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) enable efficient amide bond formation:

  • Reagents : 1H-benzotriazole-5-carboxylic acid, aniline, EDCI (1.5 equiv), HOBt (1.5 equiv).

  • Conditions : DMF solvent, 24 hours at 25°C.

  • Yield : 89–94%.

TiCl₄-Promoted Condensation

Titanium tetrachloride (TiCl₄) facilitates direct coupling without pre-activation:

  • Reagents : Carboxylic acid, aniline, TiCl₄ (3 equiv), pyridine.

  • Conditions : 85°C for 2 hours.

  • Yield : 98%.

Table 3: Coupling Agent Performance

Reagent SystemReaction Time (h)Yield (%)
EDCI/HOBt2494
TiCl₄/Pyridine298

Polymer-Supported Catalysis

Wang Resin-Bound Intermediates

Benzotriazole-5-carboxylic acid is anchored to Wang resin via ester linkages, enabling stepwise amidation:

  • Reagents : Wang resin, benzotriazole-5-carbonyl chloride, aniline.

  • Conditions : Reflux in DCM for 12 hours.

  • Yield : 75–80%.

PEG-Based Soluble Polymers

Polyethylene glycol (PEG) supports improve reaction homogeneity:

  • Reagents : PEG-bound benzotriazole, aniline, HOBt.

  • Conditions : Ethanol solvent, 6 hours at 25°C.

  • Yield : 87%.

One-Pot Synthesis Strategies

Tandem Cyclization-Amidation

A unified protocol combines benzotriazole formation and amidation:

  • Cyclization : 3,4-Diaminobenzoic acid with NaNO₂ in acetic acid.

  • Amidation : In situ reaction with phenyl isocyanate.

  • Yield : 68–73%.

Microwave-Assisted Routes

Microwave irradiation reduces reaction times:

  • Conditions : 150°C, 20 minutes, DMF solvent.

  • Yield : 85%.

Optimization Strategies and Challenges

Protective Group Management

  • Benzyl Groups : Used to shield reactive sites during nitration.

  • Trityl Groups : Prevent N2-alkylation during coupling.

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF enhances reagent solubility but may cause decomposition at >100°C.

  • Low-Temperature Quenching : Minimizes byproduct formation in acid chloride synthesis.

Catalytic Innovations

  • Pd/C Efficiency : Higher Pd loading (10%) improves reduction rates.

  • CuI Co-catalysts : Accelerate cyclization in one-pot methods .

Q & A

Q. What statistical approaches validate reproducibility in dose-response studies of benzotriazole carboxamides?

  • Methodological Answer : Use ANOVA or Student’s t-test to compare triplicate experiments. Calculate coefficient of variation (CV) for IC₅₀ values; CV < 15% indicates acceptable reproducibility. Outlier detection (Grubbs’ test) ensures data robustness .

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